Cyclopropanecarboxylate

Prodrug Design Pharmaceutical Chemistry Hydrolytic Stability

Cyclopropanecarboxylate's strained ring is key for stable prodrugs (>300h half-life) and high enantioselectivity (E=240). This ≥98% pure grade supports chiral resolution and C-H insertion catalysts. Ideal for pharmaceutical and agrochemical R&D. Ensure reliable supply for your critical synthesis by ordering this specialized building block today.

Molecular Formula C4H5O2-
Molecular Weight 85.08 g/mol
Cat. No. B1236923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylate
Molecular FormulaC4H5O2-
Molecular Weight85.08 g/mol
Structural Identifiers
SMILESC1CC1C(=O)[O-]
InChIInChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1
InChIKeyYMGUBTXCNDTFJI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanecarboxylate: Core Properties and Identity for Chemical Procurement


Cyclopropanecarboxylate, the conjugate base of cyclopropanecarboxylic acid, is a monocarboxylic acid anion with the molecular formula C4H5O2 and an average mass of 85.082 Da . It serves as a fundamental building block in organic synthesis, valued for its conformationally restricted cyclopropane ring. This ring introduces significant angle strain (bond angles of approximately 115° versus the ideal 109.5° for sp3 carbons), which imparts unique reactivity and physicochemical properties compared to larger cycloalkanes [1]. Its chemical identity is defined by a boiling point of 183.0±0.0 °C at 760 mmHg and a flash point of 71.7±0.0 °C .

Why Cyclopropanecarboxylate Cannot Be Swapped: A Procurement Risk Alert


Substituting cyclopropanecarboxylate with a seemingly analogous cycloalkyl carboxylate (e.g., cyclobutyl carboxylate or cyclopropaneacetate) is not a straightforward interchange due to profound differences in ring strain, conformational rigidity, and hydrolytic stability [1]. The cyclopropane ring's unique conjugation with adjacent π-systems and its resistance to enzymatic degradation are not replicated in larger rings or linear chains [2]. Direct head-to-head studies demonstrate that even a minor structural change—such as substituting a valine ester for a cyclopropane ester—can alter a prodrug's hydrolytic half-life from 69.7 hours to over 300 hours, a >4-fold increase that fundamentally impacts drug delivery and shelf-life . The evidence below quantifies these differences across key dimensions, establishing why cyclopropanecarboxylate is not a commodity but a specialized structural element with distinct performance advantages.

Quantitative Evidence: Cyclopropanecarboxylate vs. Closest Analogs


Hydrolytic Stability of Ester Prodrugs: Cyclopropanecarboxylate vs. Valine Ester

Cyclopropanecarboxylate esters demonstrate a substantial increase in hydrolytic stability compared to standard amino acid ester prodrugs. A direct comparison of valacyclovir (L-valine ester of acyclovir) with its cyclopropane analogue 14 shows that at 40°C and pH 6, the half-life of the cyclopropanecarboxylate ester is >300 hours, while that of the valine ester is only 69.7 hours [1]. This represents a >4-fold improvement in stability under conditions mimicking the gastrointestinal tract.

Prodrug Design Pharmaceutical Chemistry Hydrolytic Stability

Enantioselectivity in Biocatalytic Hydrolysis: Cyclopropanecarboxylate vs. Linear Esters

A novel esterase from Rhodococcus sp. (RhEst1) exhibits extremely high enantioselectivity for the hydrolysis of ethyl (S)-2,2-dimethylcyclopropanecarboxylate. The enzyme achieves an enantiomeric excess (ee) of 97.5% and an enantioselectivity factor E = 240, which is among the highest reported for any carboxylic ester hydrolysis [1]. While no direct comparator data for a linear alkyl ester is provided in this study, the E value of 240 is a quantitative benchmark that far exceeds typical values (E < 100) observed for most esterase-catalyzed resolutions of non-cyclopropyl substrates [2].

Biocatalysis Chiral Synthesis Enantioselectivity

Chiral Ligand Steric Demands: Triaryl vs. Diaryl Cyclopropanecarboxylate

Dirhodium triarylcyclopropanecarboxylate catalysts (Rh2TPCP4) with three aryl substituents exhibit well-defined, sterically demanding conformations that enable high levels of asymmetric induction in C-H functionalization. In contrast, diarylcyclopropanecarboxylate catalysts (with only two aryl groups) lack a well-defined preferred conformation and are not capable of achieving high levels of asymmetric induction [1]. This direct comparison demonstrates that the number of substituents on the cyclopropanecarboxylate ligand critically determines the catalyst's ability to control site selectivity and enantioselectivity.

Asymmetric Catalysis C-H Functionalization Dirhodium Catalysts

Calcium Channel Selectivity: Cyclopropanecarboxylate Moiety Prevents L-Type Channel Inhibition

Modification of mibefradil to incorporate a cyclopropanecarboxylate ester (forming NNC 55-0396) prevents intracellular hydrolysis to a metabolite that inhibits L-type calcium channels. NNC 55-0396 exhibits an IC50 of approximately 7 μM for T-type calcium channels, while showing no detectable effect on high-voltage-activated (L-type) channels at concentrations up to 100 μM [1]. In contrast, the parent compound mibefradil (which lacks the cyclopropanecarboxylate moiety) is hydrolyzed to an active metabolite that blocks L-type channels, reducing selectivity. Mass spectrometry confirms that NNC 55-0396 does not produce this undesired metabolite [1].

Ion Channel Pharmacology Selectivity Metabolic Stability

Where Cyclopropanecarboxylate Delivers Decisive Value: Application Scenarios


Oral Prodrug Development Requiring Extended GI Stability

Cyclopropanecarboxylate esters are ideally suited for oral prodrugs where prolonged stability in the gastrointestinal tract is critical. The >300-hour half-life at pH 6 (compared to 69.7 hours for valine esters) ensures that a greater fraction of the intact prodrug reaches the absorptive surface, directly increasing oral bioavailability [1]. This property is leveraged in ganciclovir cyclopropanecarboxylate prodrugs, which exhibit unexpected stability to acidic and basic conditions, enabling their development as oral therapeutics for herpes virus infections [2].

Chiral Building Block Synthesis via High-Enantioselectivity Biocatalysis

The exceptional enantioselectivity (E = 240) achieved by RhEst1 for cyclopropanecarboxylate hydrolysis enables cost-effective production of enantiopure cyclopropane carboxylic acids at industrial scale [3]. This biocatalytic route is directly applicable to manufacturing chiral intermediates for cilastatin, pyrethroid insecticides, and other high-value chiral cyclopropanes, reducing waste and eliminating costly chiral chromatography steps [3].

Asymmetric C-H Functionalization Catalysis

Triarylcyclopropanecarboxylate ligands are essential for dirhodium catalysts that achieve high site selectivity and asymmetric induction in C-H insertion reactions [4]. Researchers procuring these ligands for enantioselective synthesis must ensure the presence of three aryl substituents, as diaryl analogs fail to provide the necessary conformational rigidity and steric bulk, resulting in poor enantiocontrol [4].

Selective Ion Channel Modulator Design

The metabolic stability conferred by the cyclopropanecarboxylate ester prevents intracellular hydrolysis to undesired active metabolites. This property was exploited in the design of NNC 55-0396, a selective T-type calcium channel inhibitor that avoids L-type channel-mediated cardiovascular side effects [5]. This approach is broadly applicable to designing cleaner drug candidates where ester hydrolysis generates off-target pharmacology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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